Carbamazepine-D8
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Overview
Description
Carbamazepine-D8 is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamazepine-D8 can be synthesized from iminostilbene through a series of chemical reactions. One common method involves reacting iminostilbene with urea in a protonating medium . This process is advantageous as it avoids the use of toxic reagents and simplifies the reaction steps.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous synthesis processes. These processes utilize kinetic modeling and in-line Raman spectroscopy to monitor and optimize the reaction conditions . This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamazepine-D8 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxide derivatives.
Reduction: Reduction reactions can convert carbamazepine into its dihydro derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with deuterium to form deuterated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium oxide for deuteration. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include carbamazepine epoxide, dihydrocarbamazepine, and various deuterated derivatives. These products are often used in further research and development of pharmaceutical compounds .
Scientific Research Applications
Carbamazepine-D8 has a wide range of applications in scientific research:
Mechanism of Action
Carbamazepine-D8, like its non-deuterated counterpart, exerts its effects primarily through the blockade of voltage-gated sodium channels. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses . Additionally, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and mood-stabilizing properties .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: The non-deuterated form, widely used in clinical settings.
Oxcarbazepine: A structural derivative with similar anticonvulsant properties but fewer side effects.
Lamotrigine: Another anticonvulsant with a different mechanism of action but used for similar indications.
Uniqueness
Carbamazepine-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of drug concentrations is crucial .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D |
InChI Key |
FFGPTBGBLSHEPO-PKSNNKEVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1)C(=C(C3=CC(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Origin of Product |
United States |
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